1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a difluorobenzo[d]thiazole moiety and a diphenylethanone group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with appropriate halogenated compounds under controlled conditions.
Introduction of the Difluorobenzo[d]thiazole Group: The piperazine intermediate is then reacted with 4,6-difluorobenzo[d]thiazole. This step usually requires a coupling reaction facilitated by a catalyst such as palladium or copper.
Attachment of the Diphenylethanone Group: The final step involves the introduction of the diphenylethanone moiety. This can be done through a Friedel-Crafts acylation reaction, where the piperazine-thiazole intermediate is reacted with benzoyl chloride in the presence of a Lewis acid like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorobenzo[d]thiazole moiety is particularly significant, as it can interact with various biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
- (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone
- (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
Uniqueness
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorobenzo[d]thiazole moiety, in particular, differentiates it from other compounds, potentially enhancing its biological activity and making it a valuable compound for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3OS/c26-19-15-20(27)23-21(16-19)32-25(28-23)30-13-11-29(12-14-30)24(31)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,22H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIVTSFBCKLPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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